molecular formula C5H8N2O2 B8734307 1-Aminopiperidine-2,6-dione CAS No. 114609-19-7

1-Aminopiperidine-2,6-dione

Cat. No. B8734307
M. Wt: 128.13 g/mol
InChI Key: PAMWIQZMLLUFBP-UHFFFAOYSA-N
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Patent
US08853253B2

Procedure details

A mixture of (+)-camphanic chloride (19 mg, 00868 mmol), aminoglutarimide (21 mg, 0.0868 mmol) and Et3N (24 μl) in CHCl3 (1 ml) was stirred at room for 16 hours. The solution was diluted with CHCl3, washed with saturated aqueous solution of NaHCO3, dried over Na2SO4, concentrated and purified by chromatography (silica gel, CH2Cl2; EtOAc=10:1) to give product (16 mg, 60.0% yield) as a colorless gel: 13CNMR (CDCl3) δ 172.6, 169.4, 168.6; 165.5, 90.3, 58.3, 53.3, 48.2, 47.6, 29.2, 28.2, 26.9, 22.7, 14.6, 7.6; MS (CI/CH4) m/z 308 (M+). This compound exhibited angiogenic activity in the assay of Example 13.
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
21 mg
Type
reactant
Reaction Step One
Name
Quantity
24 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
C12(C)C(C)(C)C(CC1)CC2C(Cl)=O.N[CH:15]1[CH2:21][CH2:20][C:19](=[O:22])[NH:18][C:16]1=[O:17].CC[N:25](CC)CC>C(Cl)(Cl)Cl>[NH2:25][N:18]1[C:19](=[O:22])[CH2:20][CH2:21][CH2:15][C:16]1=[O:17]

Inputs

Step One
Name
Quantity
19 mg
Type
reactant
Smiles
C12(C(CC(CC1)C2(C)C)C(=O)Cl)C
Name
Quantity
21 mg
Type
reactant
Smiles
NC1C(=O)NC(CC1)=O
Name
Quantity
24 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at room for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica gel, CH2Cl2; EtOAc=10:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NN1C(CCCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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